molecular formula C12H11BrN2O2 B13660529 Ethyl 2-amino-7-bromoquinoline-3-carboxylate

Ethyl 2-amino-7-bromoquinoline-3-carboxylate

Cat. No.: B13660529
M. Wt: 295.13 g/mol
InChI Key: WQTJDMQDMWZTNO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-7-bromoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H11BrN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-7-bromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the reaction of 2-aminoquinoline with bromine to introduce the bromo group at the 7th position. This is followed by the esterification of the carboxylic acid group with ethanol under acidic conditions .

Industrial Production Methods

the general approach would involve large-scale bromination and esterification reactions, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-7-bromoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-7-bromoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-7-bromoquinoline-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core. The bromo and amino groups may enhance its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-7-bromoquinoline-3-carboxylate is unique due to the presence of both the amino and bromo groups on the quinoline ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its potential for various applications in research and industry .

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

ethyl 2-amino-7-bromoquinoline-3-carboxylate

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-5-7-3-4-8(13)6-10(7)15-11(9)14/h3-6H,2H2,1H3,(H2,14,15)

InChI Key

WQTJDMQDMWZTNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)Br)N

Origin of Product

United States

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